(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol
CAS No.: 297765-46-9
Cat. No.: VC4511837
Molecular Formula: C9H11N3O
Molecular Weight: 177.207
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 297765-46-9 |
---|---|
Molecular Formula | C9H11N3O |
Molecular Weight | 177.207 |
IUPAC Name | (1S)-2-azido-1-(4-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1 |
Standard InChI Key | RNZBTHFXINDRDG-SECBINFHSA-N |
SMILES | CC1=CC=C(C=C1)C(CN=[N+]=[N-])O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound has the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . The (1S) configuration denotes the stereochemistry at the chiral center (C1), which is critical for its reactivity and biological activity. The azide group at C2 and the hydroxyl group at C1 create a versatile scaffold for further functionalization.
Table 1: Key Physical Properties
Synthesis and Stereoselective Production
Enzymatic Reduction Route
The synthesis of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol proceeds via a two-step process:
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Azidation of 1-(4-methylphenyl)ethanone:
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Enantioselective Reduction:
Table 2: Optimized Synthesis Conditions
Parameter | Value |
---|---|
Catalyst | KRED-NADH-110 |
Temperature | 30°C |
pH | 7.0 |
Reaction Time | 20 hours |
Solvent System | Aqueous phosphate buffer/isopropyl alcohol |
Yield | >99% ee |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
X-ray Crystallography
Although no direct data exists for the alcohol, related azido ketones crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, and β = 118.7° . Hydrogen-bonding interactions (C–H···O) stabilize the lattice.
Applications in Organic Chemistry
Click Chemistry
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are valuable in drug discovery . For example:
Pharmaceutical Intermediates
The compound serves as a precursor to β-amino alcohols, which are key motifs in antidepressants and antivirals . Enzymatic reduction ensures high stereochemical purity, critical for bioactive molecules.
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